molecular formula C26H26N2O4 B13396552 N-Acetyl-N5-trityl-L-glutamine

N-Acetyl-N5-trityl-L-glutamine

Cat. No.: B13396552
M. Wt: 430.5 g/mol
InChI Key: FYRZQQXVIHKJKQ-UHFFFAOYSA-N
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Description

The compound N-acetyl-L-glutamine (TRT)-OH is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis and has applications in biochemical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-L-glutamine (TRT)-OH typically involves the acetylation of L-glutamine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group. The process involves the use of acetic anhydride or acetyl chloride as the acetylating agents, and the reaction is usually performed in an aqueous or organic solvent system. The reaction conditions, such as temperature and pH, are carefully monitored to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of N-acetyl-L-glutamine (TRT)-OH is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-L-glutamine (TRT)-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-acetyl-L-glutamine (TRT)-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to protein structure and function, as well as in the investigation of metabolic pathways.

    Medicine: It has potential therapeutic applications, including its use in drug development and as a supplement in clinical nutrition.

    Industry: The compound is used in the production of pharmaceuticals and as an additive in food and cosmetic products.

Mechanism of Action

The mechanism of action of N-acetyl-L-glutamine (TRT)-OH involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence protein folding, and participate in metabolic processes. Its acetyl group can be transferred to other molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-glutamine: A closely related compound with similar properties and applications.

    N-acetyl-L-asparagine: Another acetylated amino acid with comparable uses in research and industry.

Uniqueness

N-acetyl-L-glutamine (TRT)-OH is unique due to its specific acetylation pattern and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-acetamido-5-oxo-5-(tritylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-19(29)27-23(25(31)32)17-18-24(30)28-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23H,17-18H2,1H3,(H,27,29)(H,28,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRZQQXVIHKJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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